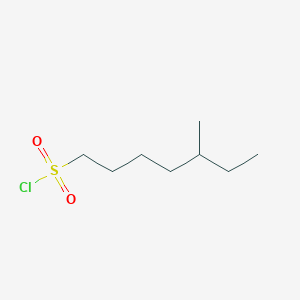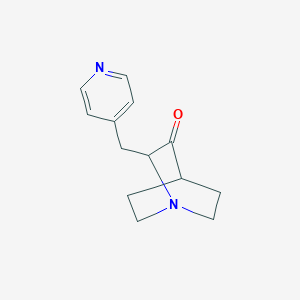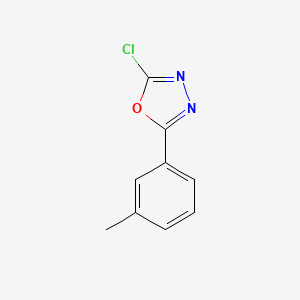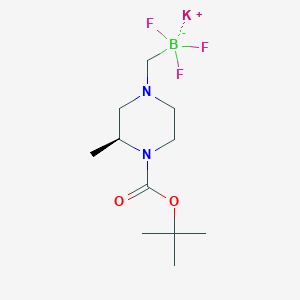
2-Ethyl-6-hexanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-hexanesulfonyl chloride is an organosulfur compound with the molecular formula C8H17ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is of interest in various chemical reactions and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-hexanesulfonyl chloride typically involves the chlorination of the corresponding sulfonic acid or sulfonate ester. One common method is the reaction of 2-ethyl-6-hexanesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H18O3S+SOCl2→C8H17ClO2S+SO2+HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-hexanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Produces sulfonamides, sulfonate esters, or sulfonate salts.
Reduction: Yields sulfides.
Oxidation: Forms sulfonic acids or sulfonates.
Aplicaciones Científicas De Investigación
2-Ethyl-6-hexanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonation of proteins and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of surfactants, dyes, and polymers due to its reactive sulfonyl chloride group.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-hexanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. The sulfonyl group acts as an electrophile, facilitating the nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonyl chloride (CH3SO2Cl)
- Ethanesulfonyl chloride (C2H5SO2Cl)
- Cyclohexanesulfonyl chloride (C6H11SO2Cl)
Uniqueness
2-Ethyl-6-hexanesulfonyl chloride is unique due to its branched alkyl chain, which can impart different physical and chemical properties compared to its linear or cyclic counterparts. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other sulfonyl chlorides may not be as effective.
Propiedades
Fórmula molecular |
C8H17ClO2S |
|---|---|
Peso molecular |
212.74 g/mol |
Nombre IUPAC |
5-methylheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClO2S/c1-3-8(2)6-4-5-7-12(9,10)11/h8H,3-7H2,1-2H3 |
Clave InChI |
HCNJYWVNMMGDKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)


![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)

![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12836601.png)
![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)




![3-(Trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-amine](/img/structure/B12836624.png)
